molecular formula C7H7N3O B13123567 7-Methyl-5H-oxazolo[3,2-c]pyrimidin-5-imine

7-Methyl-5H-oxazolo[3,2-c]pyrimidin-5-imine

Cat. No.: B13123567
M. Wt: 149.15 g/mol
InChI Key: SBFBNRMZRLJOIE-UHFFFAOYSA-N
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Description

7-Methyl-5H-oxazolo[3,2-c]pyrimidin-5-imine is a heterocyclic compound that features an oxazole ring fused to a pyrimidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Methyl-5H-oxazolo[3,2-c]pyrimidin-5-imine typically involves the cyclization of pyrimidine derivatives or the condensation of oxazole derivatives. One common method includes the dehydrative cyclization of N-(4-hydroxypyrimidin-5-yl)benzamides using reagents such as phosphorus oxychloride or phosphorus pentachloride . Another approach involves the condensation of 2-aroylaminomalonodiamides with ethyl formate in the presence of sodium ethoxide .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale synthesis would involve optimizing the reaction conditions mentioned above for higher yields and purity, using industrial-grade reagents and equipment.

Chemical Reactions Analysis

Types of Reactions: 7-Methyl-5H-oxazolo[3,2-c]pyrimidin-5-imine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the oxazole or pyrimidine rings are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Conditions often involve the use of strong bases or acids, depending on the nature of the substituent being introduced.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while substitution reactions can introduce various functional groups onto the pyrimidine or oxazole rings .

Scientific Research Applications

7-Methyl-5H-oxazolo[3,2-c]pyrimidin-5-imine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Methyl-5H-oxazolo[3,2-c]pyrimidin-5-imine involves its interaction with specific molecular targets and pathways. For instance, it may act as a kinase inhibitor by binding to the active site of kinases, thereby inhibiting their activity. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells . Additionally, the compound’s antiviral activity may involve the inhibition of viral replication by targeting viral enzymes or proteins.

Comparison with Similar Compounds

Uniqueness: 7-Methyl-5H-oxazolo[3,2-c]pyrimidin-5-imine stands out due to its unique oxazole-pyrimidine fused structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C7H7N3O

Molecular Weight

149.15 g/mol

IUPAC Name

7-methyl-[1,3]oxazolo[3,2-c]pyrimidin-5-imine

InChI

InChI=1S/C7H7N3O/c1-5-4-6-10(2-3-11-6)7(8)9-5/h2-4,8H,1H3

InChI Key

SBFBNRMZRLJOIE-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=N)N2C=COC2=C1

Origin of Product

United States

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